Citalopram carboxylic acid-d6
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Overview
Description
Citalopram carboxylic acid-d6 is a deuterated form of citalopram carboxylic acid, which is a metabolite of citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of citalopram due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of carboxylic acids to alcohols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of citalopram carboxylic acid.
Reduction: Formation of citalopram alcohol.
Substitution: Formation of substituted citalopram derivatives.
Scientific Research Applications
Citalopram carboxylic acid-d6 is used in various scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of citalopram in biological systems.
Drug Development: Used as an internal standard in mass spectrometry for the quantification of citalopram and its metabolites.
Neuroscience: Investigating the effects of citalopram on serotonin reuptake and neurotransmission.
Analytical Chemistry: Developing sensitive and selective detection methods for citalopram in complex matrices.
Mechanism of Action
Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Citalopram: The non-deuterated form of citalopram carboxylic acid-d6.
Escitalopram: The S-enantiomer of citalopram, which is more potent and selective.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification using mass spectrometry. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C20H22FNO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3 |
InChI Key |
GECQEQCYCDJXJC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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